molecular formula C27H29NO5 B11069083 3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate

3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate

Cat. No.: B11069083
M. Wt: 447.5 g/mol
InChI Key: JBPSECQLTTUNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}BENZYL 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes ethylphenoxy groups and acetylamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}BENZYL 2-(4-ETHYLPHENOXY)ACETATE typically involves multiple steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved through the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-ethylphenoxy)acetyl chloride.

    Amidation: The acetyl chloride is reacted with 3-aminobenzyl alcohol to form the desired amide.

    Esterification: Finally, the amide is esterified with 2-(4-ethylphenoxy)acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of polymers and advanced materials.

    Biological Studies: As a probe for studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The ethylphenoxy and acetylamino groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • Para-aminobenzoic acid analogs

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]methyl 2-(4-ethylphenoxy)acetate

InChI

InChI=1S/C27H29NO5/c1-3-20-8-12-24(13-9-20)31-18-26(29)28-23-7-5-6-22(16-23)17-33-27(30)19-32-25-14-10-21(4-2)11-15-25/h5-16H,3-4,17-19H2,1-2H3,(H,28,29)

InChI Key

JBPSECQLTTUNNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)COC(=O)COC3=CC=C(C=C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.